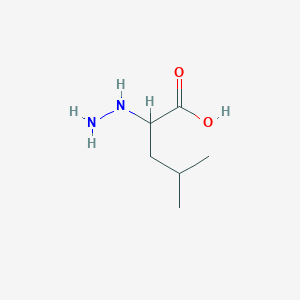
Amino leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid . Amino leucine is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet. It is found in foods that contain protein, such as meats, dairy products, soy products, and beans .
準備方法
Synthetic Routes and Reaction Conditions
Amino leucine can be synthesized through various methods. One common method is the reductive amination of α-keto acids with ammonia and a reducing agent . For example, pyruvic acid can be treated with ammonia in the presence of sodium borohydride (NaBH4) to produce alanine, a similar amino acid .
Industrial Production Methods
In industrial settings, this compound is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified for use in dietary supplements and other applications .
化学反応の分析
Types of Reactions
Amino leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce keto acids.
Reduction: It can be reduced to form different amino acids.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Different amino acids.
Substitution: Halogenated amino acids and other substituted derivatives.
科学的研究の応用
Amino leucine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: this compound plays a crucial role in protein synthesis and metabolism.
Medicine: It is used in dietary supplements to promote muscle growth and recovery.
Industry: This compound is used in the production of flavor enhancers and as a nutritional supplement in animal feed
作用機序
Amino leucine exerts its effects by promoting protein biosynthesis through the phosphorylation of the mechanistic target of rapamycin (mTOR) pathway . This pathway is crucial for cell growth and metabolism. This compound activates mTOR, leading to increased protein synthesis and muscle growth.
類似化合物との比較
Amino leucine is similar to other branched-chain amino acids (BCAAs) such as valine and isoleucine. These amino acids share a similar structure and function in protein synthesis and metabolism . this compound is unique in its ability to activate the mTOR pathway more effectively, making it particularly important for muscle growth and recovery .
Similar Compounds
- Valine
- Isoleucine
- Alanine
- Glycine
- Proline
This compound stands out due to its significant role in muscle protein synthesis and its effectiveness in activating the mTOR pathway .
特性
CAS番号 |
89937-51-9 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
2-hydrazinyl-4-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10) |
InChIキー |
KGMROVDTWHJSIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















